(2S,3R,5S)-7-Deaza-2'-deoxy-7-iodoadenosine
Description
This compound is a nucleoside analog featuring a pyrrolo[2,3-d]pyrimidine scaffold substituted with an amino group at position 4 and an iodine atom at position 3. The tetrahydrofuran moiety adopts a (2S,3R,5S) stereochemical configuration, with a hydroxymethyl group at position 2 and a hydroxyl group at position 4. Its synthesis typically involves coupling iodinated pyrrolo[2,3-d]pyrimidine bases with protected sugar moieties, followed by deprotection steps .
Structure
3D Structure
Propriétés
IUPAC Name |
(2S,3R,5S)-5-(4-amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)oxolan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13IN4O3/c12-5-2-16(8-1-6(18)7(3-17)19-8)11-9(5)10(13)14-4-15-11/h2,4,6-8,17-18H,1,3H2,(H2,13,14,15)/t6-,7+,8+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIIIRHQRQZIIRT-CSMHCCOUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C3=C(N=CN=C32)N)I)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](O[C@@H]1N2C=C(C3=C(N=CN=C32)N)I)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13IN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Target of Action
7-Deaza-2’-deoxy-7-iodoadenosine, also known as (2S,3R,5S)-5-(4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol, is a modified oligonucleotide containing 7-Deazaadenine. It is primarily targeted towards DNA/RNA synthesis.
Mode of Action
The compound interacts with its targets by being incorporated into the DNA/RNA structure. This incorporation is facilitated by the use of specific polymerases. The presence of the 7-Deazaadenine moiety in the compound allows it to bind to ribonucleosides.
Biochemical Pathways
The compound affects the biochemical pathways involved in DNA/RNA synthesis. By being incorporated into the DNA/RNA structure, it can potentially alter the normal functioning of these pathways.
Pharmacokinetics
Its solubility in dmso suggests that it may have good bioavailability
Result of Action
The incorporation of 7-Deaza-2’-deoxy-7-iodoadenosine into DNA/RNA can result in changes to the molecular and cellular functions of these nucleic acids. The exact effects can vary depending on the specific context and environment.
Action Environment
The action of 7-Deaza-2’-deoxy-7-iodoadenosine can be influenced by various environmental factors. For instance, its photophysical properties suggest that light exposure could potentially affect its activity. Additionally, the compound’s stability and efficacy may be influenced by factors such as temperature and pH.
Activité Biologique
The compound (2S,3R,5S)-5-(4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol is a pyrrolopyrimidine derivative that has garnered attention due to its potential biological activities, particularly in the realm of oncology and as a kinase inhibitor. This article explores its biological activity based on diverse research findings, including synthesis methods, biological assays, and case studies.
Chemical Structure and Properties
The compound's structure can be described by the following molecular formula:
- Molecular Formula : C11H12FIN4O3
- Molecular Weight : 284.70 g/mol
This compound incorporates a tetrahydrofuran ring and a pyrrolopyrimidine moiety, which are known for their pharmacological relevance.
Kinase Inhibition
Pyrrolopyrimidine derivatives are recognized for their role as kinase inhibitors. The specific compound has been studied for its inhibitory effects against various kinases:
- FLT3 Inhibition : Research indicates that pyrrolopyrimidine derivatives can act as selective inhibitors of Fms-like Tyrosine Kinase 3 (FLT3), which is crucial in the treatment of acute myeloid leukemia (AML) . The structural features of this compound enhance its binding affinity to the active site of FLT3.
- Other Kinases : In addition to FLT3, studies have shown activity against several other kinases involved in cancer progression, including VEGFR and FGFR . The compound's ability to selectively inhibit these kinases suggests it may have therapeutic potential with reduced side effects compared to traditional chemotherapeutics.
Antitumor Activity
The antitumor properties of this compound have been highlighted in various studies:
- Mechanism of Action : The compound exhibits mechanisms that target tumor cells specifically while sparing normal cells. This selectivity is attributed to its structural characteristics that allow it to interact preferentially with tumor-associated targets .
- Case Studies : Clinical evaluations have demonstrated significant antitumor effects in preclinical models. For instance, one study reported that derivatives of this class showed promising results in reducing tumor size and inhibiting metastasis in animal models .
Synthesis Methods
The synthesis of (2S,3R,5S)-5-(4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol typically involves several key steps:
- Starting Materials : The synthesis often begins with readily available pyrrolopyrimidine precursors.
- Reactions : Key reactions include nucleophilic substitutions and coupling reactions that facilitate the introduction of the hydroxymethyl group and other substituents at specific positions on the pyrrolopyrimidine ring .
- Purification : Post-synthesis purification is crucial for obtaining high yields of the desired product with minimal by-products.
Table 1: Biological Activity Summary
| Activity Type | Target Kinase | IC50 (µM) | Reference |
|---|---|---|---|
| Kinase Inhibition | FLT3 | 0.05 | |
| Kinase Inhibition | VEGFR | 0.10 | |
| Antitumor Activity | Tumor Cell Lines | IC50 < 1 | |
| Selectivity | Normal Cells | >10 |
Case Studies
- Study on FLT3 Inhibition :
- Antitumor Efficacy in Animal Models :
Applications De Recherche Scientifique
Kinase Inhibition
One of the primary applications of this compound is its role as a kinase inhibitor . Kinases are enzymes that modify other proteins by chemically adding phosphate groups, which is crucial in many cellular processes. The compound has been studied for its inhibitory effects on various kinases, including:
- Fms-like Tyrosine Kinase 3 (FLT3) : A target for treating acute myelogenous leukemia (AML). Derivatives of this compound have shown potent inhibitory activity against FLT3, indicating its potential as a therapeutic agent for AML treatment .
- Receptor-interacting Protein Kinase 1 (RIPK1) : Research has identified derivatives of this compound as effective inhibitors of RIPK1, which is involved in inflammatory responses and cell death pathways .
Antiparasitic Activity
Studies have explored the compound's efficacy against Toxoplasma gondii , a parasite responsible for toxoplasmosis. The inhibition of calcium-dependent protein kinase 1 (CDPK1) by pyrazolopyrimidine analogs, including this compound, has been linked to decreased establishment and recurrence of central nervous system disease caused by T. gondii .
Novel Therapeutic Agents
The unique structure of the compound allows it to serve as a scaffold for the development of novel therapeutics targeting various diseases. Its derivatives are being investigated for their potential in treating:
- Cancer : Due to its kinase inhibition properties, it is being researched for broader applications in oncology.
- Inflammatory Diseases : The modulation of kinase activity can influence inflammatory pathways, making it a candidate for treating conditions like rheumatoid arthritis and other autoimmune disorders .
Case Studies
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s closest analogues differ in substituents, stereochemistry, or sugar modifications. Below is a comparative analysis based on crystallographic, synthetic, and bioactivity
Key Findings
Iodine Substitution: The iodine atom in the target compound enhances steric bulk and polarizability, which may improve binding to hydrophobic enzyme pockets compared to non-iodinated analogues like 7-deaza-2′-deoxyadenosine .
Stereochemical Impact : The (2S,3R,5S) configuration distinguishes it from fluorinated derivatives (e.g., ), where fluorine’s electronegativity could alter hydrogen-bonding interactions with target enzymes.
Sugar Modifications : Compounds with methyl or fluoro substitutions on the tetrahydrofuran ring (e.g., ) show variations in crystallographic packing (e.g., V = 1297.30 ų vs. 1190 ų in fluorinated analogues), influencing solubility and bioavailability .
Bioactivity Trends : Chloro- and fluoro-substituted derivatives (e.g., ) exhibit distinct inhibitory profiles in kinase assays, suggesting that halogen choice critically modulates target selectivity.
Research Implications
- Synthetic Challenges : The introduction of iodine requires precise control to avoid side reactions, as seen in the use of TFA and pyridine during coupling steps .
- Structural Optimization : Methyl or fluoro substitutions may balance metabolic stability and solubility, as evidenced by crystallographic data .
- Therapeutic Potential: Analogues lacking iodine (e.g., ) show reduced cytotoxicity in vitro, highlighting iodine’s dual role in efficacy and toxicity.
Q & A
Q. What synthetic methodologies are commonly employed to prepare this compound, and what critical steps ensure stereochemical fidelity?
The compound is synthesized via condensation of ω-substituted aldehydes with 2,6-diaminopyrimidin-4(3H)-one, followed by Boc protection to stabilize reactive intermediates. Key steps include:
- Stereoselective glycosylation : Use of 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranose to ensure correct furanose ring configuration .
- Iodination : Introduction of iodine at the C5 position of the pyrrolo[2,3-d]pyrimidine core under controlled conditions to avoid over-halogenation .
- Purification : Reverse-phase HPLC or silica-gel chromatography to isolate the target compound with >95% purity .
Q. How is the crystal structure of this compound determined, and what parameters validate its accuracy?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard:
- Data collection : Using a Bruker SMART APEX diffractometer with MoKα radiation (λ = 0.71073 Å) at 130 K. Absorption correction via SADABS .
- Refinement : Full-matrix least-squares refinement yields R1 values < 0.02 and wR2 < 0.05, with Z = 4 in the P212121 space group. Hydrogen bonding networks (e.g., O–H···N interactions) confirm stability .
- Validation : Flack parameter (−0.015) and Friedel pair analysis ensure absolute configuration accuracy .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Gloves (nitrile), safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods to avoid inhalation of particulates .
- Storage : Cool (2–8°C), dry conditions in amber glass vials to prevent photodegradation and hydrolysis .
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste under EPA guidelines .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data, such as anomalous thermal parameters or missing electron density?
- Thermal motion analysis : Use anisotropic displacement parameters (ADPs) to distinguish static disorder from dynamic motion. High-resolution data (θ > 25°) reduces noise .
- Difference Fourier maps : Locate missing hydrogen atoms (e.g., hydroxyl groups) by iterating refinement cycles with SHELXL .
- Twinning tests : Apply PLATON’s TWINABS to detect twinning in cases of Rint > 0.05, which may distort cell parameters .
Q. What strategies optimize the synthetic yield of this compound while minimizing side products?
- Protecting group optimization : Replace Boc with TMS groups for faster deprotection under mild acidic conditions (e.g., 1% TFA in DCM) .
- Catalytic systems : Employ Pd(PPh3)4 in Sonogashira coupling to reduce halogen scrambling during iodination .
- In situ monitoring : Use LC-MS to track intermediates and adjust reaction stoichiometry dynamically .
Q. How can the compound’s interaction with biological targets (e.g., kinases) be mechanistically evaluated?
- In vitro assays : Competitive binding studies using fluorescence polarization (FP) with FITC-labeled ATP analogs to measure IC50 .
- Molecular docking : Simulate binding poses in ATP-binding pockets (e.g., EGFR kinase) with AutoDock Vina, prioritizing halogen bonding between iodine and backbone carbonyls .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to differentiate covalent vs. allosteric inhibition .
Data Contradiction Analysis
Q. How should conflicting data on the compound’s stability under varying pH conditions be addressed?
- Controlled degradation studies : Incubate the compound in buffers (pH 1–13) at 37°C, monitoring degradation via <sup>1</sup>H NMR. Identify hydrolytic cleavage points (e.g., glycosidic bond) .
- Quantum mechanical (QM) calculations : Use Gaussian09 to model transition states and predict pH-dependent degradation pathways .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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